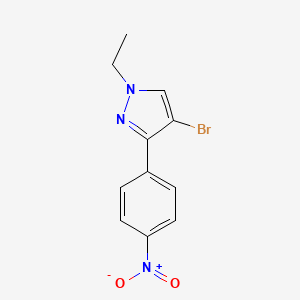

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDDHDMMSRVABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254762 | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942920-12-9 | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Ring Formation via Condensation of Hydrazines and 1,3-Dicarbonyl Compounds

A common and well-established route to substituted pyrazoles is the condensation of arylhydrazines with 1,3-dicarbonyl compounds or enones under acidic conditions. For 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, this involves:

- Starting materials: 4-bromophenylhydrazine or 4-nitrophenylhydrazine and an appropriate 1,3-dicarbonyl compound bearing an ethyl substituent.

- Reaction conditions: Acidic medium, often with microwave irradiation to accelerate the reaction.

- Outcome: Formation of 1-(4-nitrophenyl)- or 1-(4-bromophenyl)-substituted pyrazoles with ethyl groups at the N-1 position.

This method has been demonstrated to dramatically reduce reaction times from days to minutes when employing microwave heating, with yields up to 82% reported for related pyrazole derivatives.

| Step | Reagents | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Nitrophenylhydrazine + Enone | Microwave, ethanol, 160 °C, 2 min | 82% | Efficient cyclocondensation to pyrazole |

Protection of the Pyrazole N-H Group and Subsequent Functionalization

To enable selective substitution and further cross-coupling reactions, protection of the pyrazole N-H is often required:

- Protecting groups: Ethoxyethyl (EtOEt) group introduced via reaction with ethyl vinyl ether under mild acidic conditions.

- Advantages: The EtOEt group is stable under various reaction conditions and can be removed under mild acidic conditions.

- Application: Protecting the N-H allows for palladium-catalyzed cross-coupling reactions at the 3- or 4-position without interference from the N-H proton.

| Protecting Group | Introduction Method | Stability | Deprotection Method |

|---|---|---|---|

| Ethoxyethyl (EtOEt) | Reaction with ethyl vinyl ether, 40-50 °C, catalytic acid | Stable in cross-coupling and lithium reagent reactions | Mild acidic conditions, reversible |

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira and Buchwald–Hartwig)

For introducing the 4-bromo substituent and other aryl groups, Pd-catalyzed cross-coupling reactions are highly effective:

- Sonogashira coupling: Used for coupling 3-iodo or 4-bromo pyrazole derivatives with alkynes or aryl groups.

- Buchwald–Hartwig amidation: Enables amidation of anilines derived from pyrazoles with various carboxylic acids to diversify substitution.

- Microwave and continuous flow methods: These techniques reduce reaction times and improve yields significantly.

| Cross-Coupling Type | Substrate | Coupling Partner | Catalyst System | Yield Range | Notes |

|---|---|---|---|---|---|

| Sonogashira | 3-Iodo-1-(1-ethoxyethyl)-pyrazole | Phenylacetylene | Pd catalyst, Cu co-catalyst | Good to excellent | Enables introduction of alkynyl groups |

| Buchwald–Hartwig Amidation | Pyrazole-derived anilines | Carboxylic acids | Pd catalyst, ligands | Moderate to high | Used for amide bond formation on pyrazole |

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted synthesis has been applied to the preparation of pyrazole derivatives, including those with 4-nitrophenyl and 4-bromo substituents:

- Microwave batch synthesis: Enables rapid condensation and cyclization steps, reducing reaction times from days to minutes.

- Continuous flow synthesis: Provides homogeneous reaction conditions and scalability with comparable yields to batch methods.

- Example: Microwave heating of 4-nitrophenylhydrazinium chloride with enones in ethanol at 160 °C for 2 minutes yields pyrazoles in 82% yield.

Alternative Synthetic Routes: Cycloaddition and Bromination

Another approach involves:

- Cycloaddition reactions: 1,3-dipolar cycloaddition of ethyl cyanoacetate with nitrile imines generated from hydrazono-α-bromoglyoxylates.

- Bromination: Introduction of the bromo substituent at the 4-position can be achieved by electrophilic substitution or via pre-functionalized hydrazines.

- Yields: Moderate yields (40-56%) for polysubstituted pyrazoles have been reported using this method.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations/Notes |

|---|---|---|---|

| Condensation of hydrazines and 1,3-dicarbonyls | Acidic cyclocondensation, microwave-assisted | Fast, high yield, straightforward | Requires suitable hydrazine and dicarbonyl |

| N-H Protection (EtOEt) | Reaction with ethyl vinyl ether | Stable protection, reversible | Requires mild acidic deprotection |

| Pd-Catalyzed Cross-Coupling | Sonogashira, Buchwald–Hartwig amidation | Versatile substitution, high selectivity | Catalyst cost, sometimes sensitive conditions |

| Microwave and Continuous Flow | Accelerated heating, flow reactors | Time-efficient, scalable | Equipment requirement |

| Cycloaddition and Bromination | 1,3-Dipolar cycloaddition, electrophilic bromination | Access to polysubstituted pyrazoles | Moderate yields, multistep |

Detailed Research Findings

- Microwave-assisted synthesis significantly reduces reaction time and improves yields for pyrazole formation, as demonstrated by the rapid condensation of 4-nitrophenylhydrazine with enones to form 1-(4-nitrophenyl)-1H-pyrazoles in up to 82% yield within 2 minutes.

- Protection of the pyrazole N-H with ethoxyethyl groups facilitates subsequent palladium-catalyzed cross-coupling reactions, which are essential for introducing the bromo substituent at the 4-position and other functional groups. The EtOEt group is preferred due to its stability and ease of removal.

- Pd-catalyzed Sonogashira cross-coupling of 3-iodo or 4-bromo pyrazole derivatives with phenylacetylene or other alkynes provides a versatile method to functionalize the pyrazole ring, enabling the synthesis of complex derivatives.

- Continuous flow chemistry has been successfully applied to the first two steps of pyrazole synthesis, offering reproducible yields and scalability, which is advantageous for industrial applications.

- Alternative synthetic strategies such as 1,3-dipolar cycloaddition of ethyl cyanoacetate with nitrile imines generated from hydrazono-α-bromoglyoxylates provide access to polysubstituted pyrazoles in moderate yields, expanding the toolbox for pyrazole functionalization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Oxidized derivatives of the ethyl group or pyrazole ring.

Reduction: 4-Bromo-1-ethyl-3-(4-aminophenyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

BrEtNP and its derivatives have been investigated for various biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to BrEtNP exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research indicates that pyrazoles can act as anti-inflammatory agents. Compounds structurally related to BrEtNP have demonstrated promising results in reducing inflammation in various models .

- Anticancer Activity : Certain pyrazole derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation. For example, compounds derived from similar structures have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity .

Agricultural Applications

BrEtNP may also find applications in agricultural science, particularly as a pesticide or herbicide component. The structural characteristics of pyrazoles allow them to interact effectively with biological targets in pests or weeds, potentially leading to novel agrochemical formulations.

Material Science

In material science, pyrazoles are being explored for their properties in creating advanced materials. Their ability to form coordination complexes with metals can be utilized in synthesizing new materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including BrEtNP, against common pathogens. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential use as antibiotic adjuvants .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. The findings revealed that some compounds showed significant IL-6 inhibition, indicating their potential therapeutic use in inflammatory diseases .

Mecanismo De Acción

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl group could play a role in binding interactions, while the bromine and ethyl groups might influence the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Position and Electronic Effects

Key Compounds:

5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m)

- Substituents: 4-Bromophenyl (position 5), 4-nitrophenyl (position 3), H (position 1).

- Molecular weight: 354.18 g/mol (C₁₅H₁₀BrN₃O₂).

- Comparison: The absence of an ethyl group at position 1 and the additional bromophenyl at position 5 increase steric bulk compared to the target compound.

5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) Substituents: 4-Chlorophenyl (position 5), 4-nitrophenyl (position 3). Molecular weight: 309.72 g/mol (C₁₅H₁₀ClN₃O₂).

3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o)

- Substituents: Dual 4-nitrophenyl groups (positions 3 and 5).

- Molecular weight: 339.25 g/mol (C₁₅H₁₀N₄O₄).

- Comparison: The dual nitro groups enhance electron withdrawal, likely increasing acidity at the pyrazole NH compared to the target compound.

Table 1: Structural Comparison

Spectroscopic Data and Reactivity

NMR Shifts :

- The target compound’s ethyl group at position 1 would produce distinct ¹H NMR signals: a triplet (~1.3 ppm) for CH₃ and a quartet (~4.2 ppm) for CH₂ .

- In contrast, compound 2m shows aromatic proton signals at δ 7.5–8.3 ppm due to bromophenyl and nitrophenyl groups .

- The nitro group in the target compound deshields adjacent protons, causing downfield shifts compared to methoxy-substituted analogs (e.g., δ 8.1–8.5 ppm for nitro vs. δ 6.8–7.2 ppm for methoxy) .

- The ethyl group at position 1 may sterically hinder reactions at the pyrazole ring compared to smaller substituents like H or methyl .

Actividad Biológica

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their extensive range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The specific compound this compound has been studied for its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted phenyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yields and enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | 15 | |

| This compound | Liver Cancer (HepG2) | 12 |

These findings suggest that this compound may inhibit tumor growth through mechanisms such as induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been well-documented. In a study comparing various pyrazole derivatives, it was found that this compound exhibited significant inhibition of pro-inflammatory cytokines:

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored. In vitro studies demonstrated that this compound exhibited activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| Staphylococcus aureus | 16 |

These results indicate that this compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Anticancer Effects : A study assessed the effect of various pyrazole derivatives on MDA-MB-231 breast cancer cells. Results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that the presence of the nitro group may play a crucial role in enhancing biological activity .

- Evaluation of Anti-inflammatory Properties : Another study evaluated the anti-inflammatory effects of several pyrazoles in a carrageenan-induced edema model in mice. The results showed that the tested compounds significantly reduced swelling and inflammation markers, supporting their use in inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole?

The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., 4-bromobenzaldehyde) under reflux conditions to form the pyrazole core.

- Step 2 : Nitration at the para position using nitric acid/sulfuric acid mixtures to introduce the nitro group.

- Step 3 : Alkylation with ethyl bromide to attach the ethyl substituent. Key parameters affecting yield and purity include solvent choice (e.g., DMF or THF), temperature control (80–110°C), and reaction time (12–24 hours). Post-synthesis purification often employs column chromatography or recrystallization .

Q. What analytical techniques confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₀BrN₃O₂; MW 296.12).

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing for unambiguous structural confirmation.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .

Q. How do substituents (bromo, nitro, ethyl) influence the compound’s reactivity?

- Bromo : Acts as a leaving group in nucleophilic substitution reactions (e.g., Suzuki coupling).

- Nitro : Electron-withdrawing effect enhances electrophilicity at the pyrazole ring, facilitating further functionalization.

- Ethyl : Steric bulk may modulate interactions with biological targets or reaction intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions.

- Reagent Stoichiometry : Excess hydrazine (1.2–1.5 eq) drives condensation to completion. Data from parallel experiments should be statistically analyzed to identify optimal conditions .

Q. What mechanistic insights explain the compound’s participation in nucleophilic aromatic substitution (NAS)?

The nitro group’s resonance stabilization directs electrophilic attack to the pyrazole C-4 position. Bromine’s electronegativity polarizes the C-Br bond, enabling NAS with nucleophiles (e.g., amines, thiols). Kinetic studies using deuterated solvents or isotopic labeling can elucidate rate-determining steps .

Q. How are contradictions in reported biological activity data resolved?

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., enzymatic vs. cell-based).

- Structural Analogues : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects.

- Computational Validation : Molecular docking predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Q. What strategies integrate computational modeling with experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.